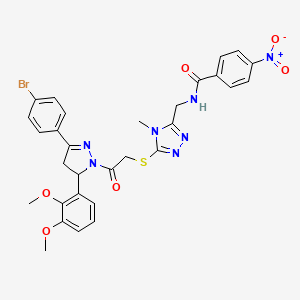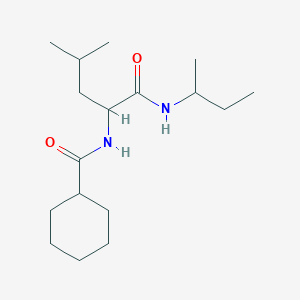
N-((5-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-({2-[3-(4-BROMOPHENYL)-5-(2,3-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE is a complex organic compound with a multifaceted structure It contains various functional groups, including a bromophenyl group, a dimethoxyphenyl group, a pyrazole ring, a triazole ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({2-[3-(4-BROMOPHENYL)-5-(2,3-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrazole and triazole rings, followed by the introduction of the bromophenyl and dimethoxyphenyl groups. The final steps involve the addition of the nitrobenzamide moiety and the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice would need to be carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({2-[3-(4-BROMOPHENYL)-5-(2,3-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{[5-({2-[3-(4-BROMOPHENYL)-5-(2,3-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its various functional groups suggest that it could interact with multiple biological targets, making it a candidate for drug development.
Medicine
In medicine, N-{[5-({2-[3-(4-BROMOPHENYL)-5-(2,3-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile candidate for drug design.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its complex structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-{[5-({2-[3-(4-BROMOPHENYL)-5-(2,3-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to different proteins and enzymes, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-BROMOPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- Dichloroanilines
Uniqueness
N-{[5-({2-[3-(4-BROMOPHENYL)-5-(2,3-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE is unique due to its combination of functional groups and complex structure. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C30H28BrN7O6S |
|---|---|
Molecular Weight |
694.6 g/mol |
IUPAC Name |
N-[[5-[2-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide |
InChI |
InChI=1S/C30H28BrN7O6S/c1-36-26(16-32-29(40)19-9-13-21(14-10-19)38(41)42)33-34-30(36)45-17-27(39)37-24(22-5-4-6-25(43-2)28(22)44-3)15-23(35-37)18-7-11-20(31)12-8-18/h4-14,24H,15-17H2,1-3H3,(H,32,40) |
InChI Key |
DRNGNPQWQGJAPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=C(C(=CC=C4)OC)OC)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11445423.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B11445427.png)

![8-butyl-6-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11445451.png)
![7-(4-methoxyphenyl)-5-phenyl-4-[(1-phenylethyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11445453.png)
![2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11445455.png)
![2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B11445459.png)
![Ethyl 5-cyano-6-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11445469.png)
![methyl 2-{[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate](/img/structure/B11445476.png)

![5-(Butylsulfanyl)-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole](/img/structure/B11445484.png)
![8-[4-(benzyloxy)-3-methoxyphenyl]-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11445492.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide](/img/structure/B11445503.png)
![5-(4-Methoxyanilino)-3-(4-methylpiperazino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11445506.png)
